

Mass Spectrometry Analysis of the Purified THO Complex: Application Notes and Protocols

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Compound of Interest

Compound Name: THP-2

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Introduction

The THO complex is a highly conserved multi-protein assembly that plays a crucial role in the coupling of transcription, mRNA processing, and nuclear export. Its proper function is essential for maintaining genome integrity and ensuring the fidelity of gene expression. Dysregulation of the THO complex has been implicated in various diseases, making it a potential target for therapeutic intervention. Mass spectrometry has emerged as a powerful tool for the detailed characterization of the THO complex, enabling the identification of its core components, the discovery of interacting partners, and the quantification of subunit stoichiometry.

These application notes provide a comprehensive overview of the methodologies used for the mass spectrometry analysis of purified THO complexes. Detailed protocols for the purification of the complex, sample preparation for mass spectrometry, and the subsequent data acquisition and analysis are presented.

Data Presentation

Mass spectrometry-based proteomic analysis of the purified human THO complex consistently identifies a core set of six subunits. The following table summarizes the typical protein components identified and includes representative quantitative data that would be obtained from such an experiment. The relative abundance can be determined using label-free quantification (LFQ) intensity or through isotopic labeling methods.

Table 1: Core Components of the Human THO Complex Identified by Mass Spectrometry

Protein ID (UniProt)	Gene Name	Protein Name	Molecular Weight (kDa)	Sequence Coverage (%)	Representative LFQ Intensity	Stoichiometry (Relative to THOC1)
Q8WVC0	THOC1	THO complex subunit 1	173.3	45-60	1.2 x 10 ¹⁰	1.0
Q96FV9	THOC2	THO complex subunit 2	180.5	50-65	1.1 x 10 ¹⁰	~1.0
Q8TAA8	THOC3	THO complex subunit 3	31.9	60-75	1.0 x 10 ¹⁰	~1.0
Q96J01	THOC5	THO complex subunit 5	78.4	55-70	1.3 x 10 ¹⁰	~1.0
Q8TAV0	THOC6	THO complex subunit 6	28.9	65-80	1.1 x 10 ¹⁰	~1.0
Q9BQS8	THOC7	THO complex subunit 7	19.4	70-85	1.2 x 10 ¹⁰	~1.0

Note: The LFQ intensities and stoichiometry are representative values and can vary depending on the experimental conditions and the cell type used.

Experimental Protocols

I. Purification of the Endogenous THO Complex

Two common methods for purifying the endogenous THO complex for mass spectrometry analysis are immunoprecipitation (IP) and tandem affinity purification (TAP).

A. Immunoprecipitation (IP) of the THO Complex

This protocol describes the immunoprecipitation of the THO complex from nuclear extracts using an antibody targeting a specific subunit (e.g., THOC2).

1. Preparation of Nuclear Extracts:

- Harvest cultured human cells (e.g., HeLa or HEK293T) by centrifugation.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
- Incubate on ice for 15 minutes to allow cells to swell.
- Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
- Centrifuge to pellet the nuclei.
- Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, and protease inhibitors).
- Incubate on a rotator at 4°C for 30 minutes.
- Clarify the nuclear extract by centrifugation at high speed.

2. Immunoprecipitation:

- Pre-clear the nuclear extract by incubating with protein A/G agarose beads for 1 hour at 4°C.
- Centrifuge to remove the beads.

- Add a specific antibody against a THO complex subunit (e.g., anti-THOC2) to the pre-cleared nuclear extract.
- Incubate with gentle rotation for 4 hours to overnight at 4°C.
- Add fresh protein A/G agarose beads and incubate for another 2 hours at 4°C.
- Wash the beads extensively with wash buffer (e.g., 20 mM HEPES pH 7.9, 150 mM NaCl, 0.1% NP-40, and protease inhibitors) to remove non-specific binders.
- Elute the bound proteins from the beads using an elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).

B. Tandem Affinity Purification (TAP) of a THO Complex Subunit

This protocol involves the expression of a THO subunit fused with a TAP tag (e.g., Protein A and Calmodulin Binding Peptide) and a two-step purification process.

1. Generation of a Stable Cell Line:

- Clone the cDNA of a THO complex subunit (e.g., THOC7) into a TAP-tagging vector.
- Transfect the construct into a suitable human cell line.
- Select for stable expression of the tagged protein.

2. First Affinity Purification (IgG beads):

- Prepare cell lysate from the stable cell line.
- Incubate the lysate with IgG-coupled beads to capture the Protein A moiety of the TAP tag.
- Wash the beads extensively to remove non-specifically bound proteins.
- Elute the complex by cleaving the tag with Tobacco Etch Virus (TEV) protease.

3. Second Affinity Purification (Calmodulin beads):

- Add calcium to the eluate from the first purification step.

- Incubate with calmodulin-coated beads to capture the Calmodulin Binding Peptide part of the tag.
- Wash the beads thoroughly.
- Elute the purified THO complex using a calcium-chelating agent like EGTA.

II. Sample Preparation for Mass Spectrometry

This protocol outlines the steps to prepare the purified THO complex for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Digestion (In-solution or On-bead):

- **Reduction:** Resuspend the purified protein complex in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5). Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
- **Alkylation:** Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
- **Digestion:** Dilute the sample with 100 mM Tris-HCl pH 8.5 to reduce the urea concentration to less than 2 M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- **Quenching:** Stop the digestion by adding formic acid to a final concentration of 1%.

2. Peptide Desalting and Cleanup:

- Acidify the digested peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Use a C18 StageTip or ZipTip to desalt and concentrate the peptides.
- Wash the tip with 0.1% TFA.
- Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

- Dry the eluted peptides in a vacuum centrifuge.

III. LC-MS/MS Analysis

1. Instrumentation:

- A high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system is recommended.

2. Liquid Chromatography:

- Column: A C18 reversed-phase column with a particle size of 1.7-3 μm .
- Mobile Phases:
 - Solvent A: 0.1% formic acid in water.
 - Solvent B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 40% Solvent B over 60-120 minutes is typically used to separate the peptides.

3. Mass Spectrometry:

- Ionization Mode: Positive ion mode using electrospray ionization (ESI).
- Data Acquisition: Data-dependent acquisition (DDA) is commonly used.
 - MS1 Scan: Full scan MS spectra are acquired in the Orbitrap at a resolution of 60,000-120,000 over a mass range of m/z 350-1500.
 - MS2 Scan: The top 10-20 most intense precursor ions from the MS1 scan are selected for fragmentation by higher-energy collisional dissociation (HCD). The fragment ions are then analyzed in the Orbitrap at a resolution of 15,000-30,000.

IV. Data Analysis

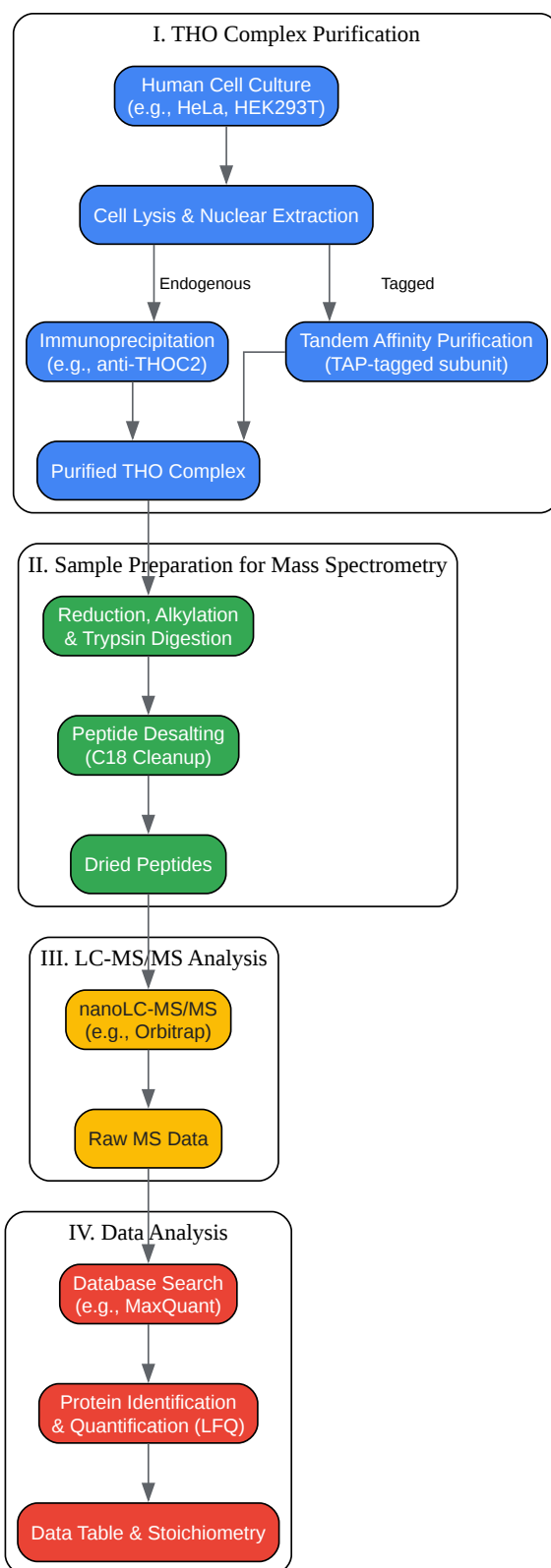
1. Peptide and Protein Identification:

- Raw mass spectrometry data are processed using software such as MaxQuant, Proteome Discoverer, or similar platforms.
- The MS/MS spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot) to identify the peptides.
- Search parameters should include a precursor mass tolerance of 10-20 ppm, a fragment mass tolerance of 0.02 Da, trypsin as the enzyme with up to two missed cleavages allowed, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and N-terminal acetylation as variable modifications.
- A false discovery rate (FDR) of 1% at both the peptide and protein level is typically applied.

2. Quantitative Analysis:

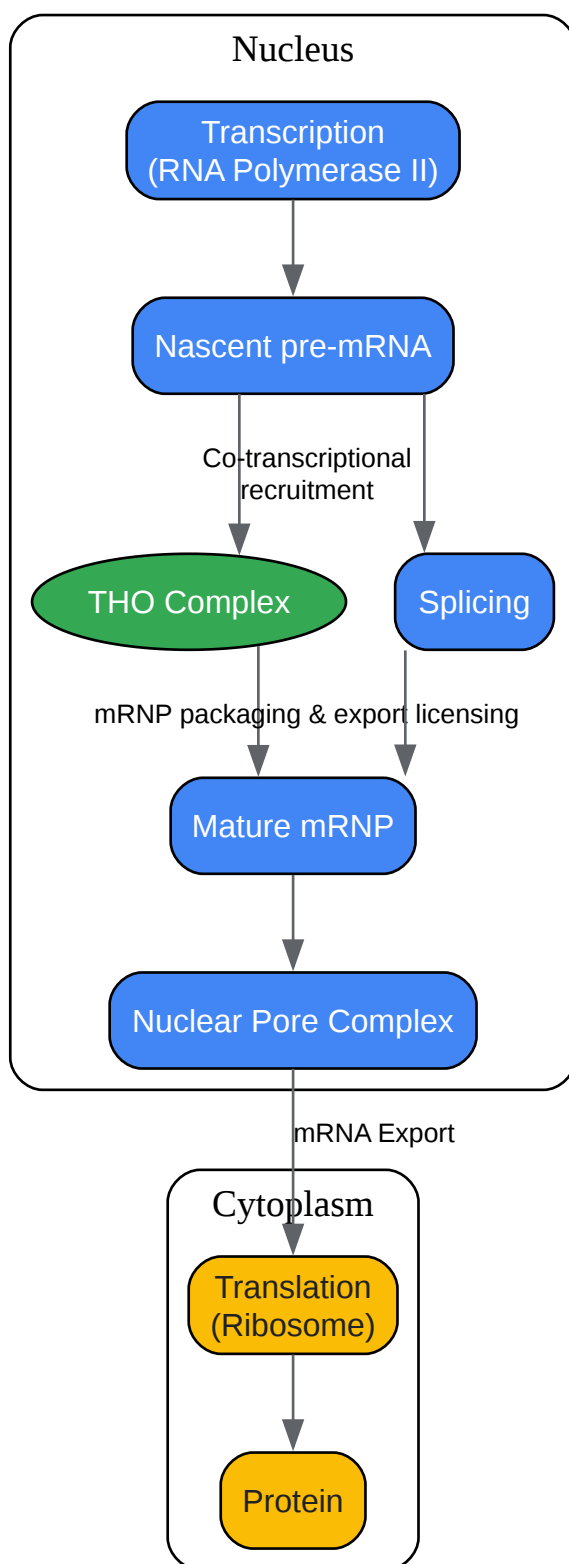
- For label-free quantification, the LFQ intensities of the identified proteins are calculated based on the peak areas of their corresponding peptides.
- The relative abundance of each subunit can be estimated by comparing their LFQ intensities.

Visualizations



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Caption: Experimental workflow for the mass spectrometry analysis of purified THO complexes.



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Caption: Role of the THO complex in the mRNA export pathway.

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